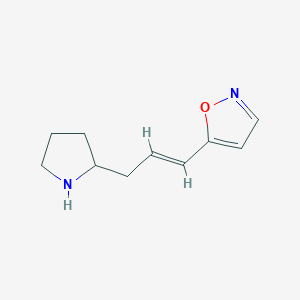
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a pyrrolidine ring attached to a prop-1-en-1-yl group, which is further connected to an isoxazole ring. The (E) designation indicates the trans configuration of the double bond in the prop-1-en-1-yl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole typically involves the following steps:
Formation of the Pyrrolidine Derivative: The starting material, pyrrolidine, undergoes a reaction with an appropriate aldehyde or ketone to form the corresponding pyrrolidine derivative.
Formation of the Isoxazole Ring: The pyrrolidine derivative is then reacted with hydroxylamine to form an oxime, which undergoes cyclization to form the isoxazole ring.
Formation of the Prop-1-en-1-yl Group: The final step involves the formation of the prop-1-en-1-yl group through a Wittig reaction or similar method, ensuring the (E) configuration of the double bond.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution with sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted isoxazoles or pyrrolidines.
科学研究应用
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
作用机制
The mechanism of action of (E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole: Lacks the (E) configuration.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)oxazole: Contains an oxazole ring instead of an isoxazole ring.
5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)thiazole: Contains a thiazole ring instead of an isoxazole ring.
Uniqueness
(E)-5-(3-(Pyrrolidin-2-yl)prop-1-en-1-yl)isoxazole is unique due to its specific configuration and the presence of both the pyrrolidine and isoxazole rings. This combination of structural features may confer unique chemical and biological properties, making it a valuable compound for various applications.
属性
分子式 |
C10H14N2O |
|---|---|
分子量 |
178.23 g/mol |
IUPAC 名称 |
5-[(E)-3-pyrrolidin-2-ylprop-1-enyl]-1,2-oxazole |
InChI |
InChI=1S/C10H14N2O/c1(3-9-4-2-7-11-9)5-10-6-8-12-13-10/h1,5-6,8-9,11H,2-4,7H2/b5-1+ |
InChI 键 |
YPOYUJMQUTVOQV-ORCRQEGFSA-N |
手性 SMILES |
C1CC(NC1)C/C=C/C2=CC=NO2 |
规范 SMILES |
C1CC(NC1)CC=CC2=CC=NO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1,5-diphenyl-1,2-dihydroimidazo[4,5-c]pyrazole](/img/structure/B12897486.png)
![4-Oxazolecarboxylic acid, 5-[2-(acetylamino)phenyl]-, methyl ester](/img/structure/B12897489.png)
![2-(4-chlorophenyl)-8-methyl-6H-chromeno[8,7-d]oxazol-6-one](/img/structure/B12897501.png)

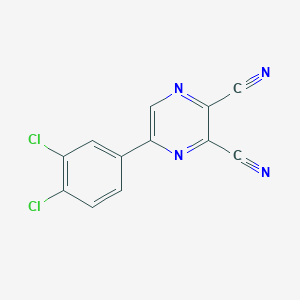
![2-(Difluoromethoxy)benzo[d]oxazole-5-carboxylic acid](/img/structure/B12897548.png)
![5-Isoquinolinamine, N-[1-[(2-nitrophenyl)methyl]-3-pyrrolidinyl]-](/img/structure/B12897551.png)
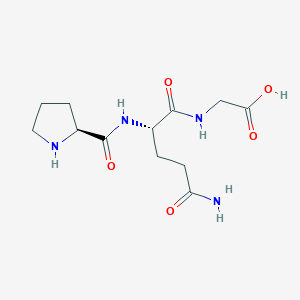
![Isoxazole, 3-(4-bromophenyl)-4,5-dihydro-5-[(phenylseleno)methyl]-](/img/structure/B12897564.png)
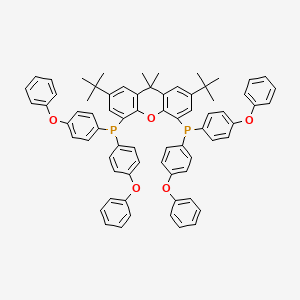

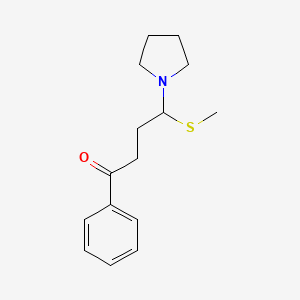
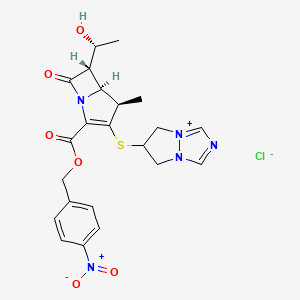
![Isoxazolo[4,5-c]quinoline, 4-(4-chlorophenyl)-3-phenyl-](/img/structure/B12897596.png)
